molecular formula C14H21NO B3059149 4-{[(2-Methylbenzyl)oxy]methyl}piperidine CAS No. 946680-51-9

4-{[(2-Methylbenzyl)oxy]methyl}piperidine

Cat. No.: B3059149
CAS No.: 946680-51-9
M. Wt: 219.32 g/mol
InChI Key: FYPONOOWSFBBGK-UHFFFAOYSA-N
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Description

4-{[(2-Methylbenzyl)oxy]methyl}piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylphenyl)methoxymethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13/h2-5,13,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPONOOWSFBBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649874
Record name 4-{[(2-Methylphenyl)methoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946680-51-9
Record name 4-{[(2-Methylphenyl)methoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Piperidine Derivatives in Medicinal Chemistry

The piperidine (B6355638) nucleus, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug design. nih.govontosight.ai Its prevalence in FDA-approved drugs is a testament to its versatility and favorable pharmacological properties. wikipedia.org Piperidine derivatives exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and antipsychotic effects. nih.govbutantan.gov.br The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. chemicalbook.com

The unique ability of the piperidine scaffold to be combined with various molecular fragments makes it a powerful tool for creating new drugs with potential pharmacological effects. clinmedkaz.org The introduction of diverse substituents onto the piperidine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profile. This modularity is a key reason why piperidine-based compounds continue to be a major focus of research and development in the pharmaceutical industry.

Research Rationale and Academic Importance of Investigating 4 2 Methylbenzyl Oxy Methyl Piperidine

Primary Synthetic Routes to the this compound Core Structure

The primary approach to synthesizing the this compound core structure involves the coupling of two key fragments: a piperidine moiety bearing a reactive handle at the C4 position and a 2-methylbenzyl group. This is typically achieved through the formation of a stable ether bond.

Key Precursors and Synthetic Building Blocks

The synthesis of the target compound relies on the availability of specific precursors that can be readily coupled. The selection of these building blocks is crucial for the efficiency and success of the synthetic route.

Piperidine Precursors : A common and versatile starting material is piperidine-4-methanol or its N-protected derivatives. The use of a protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is standard practice to prevent side reactions at the nitrogen atom during the etherification step. Therefore, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is a widely used precursor. jocpr.comgoogle.com This precursor can be synthesized from 4-piperidone (B1582916) through various reduction and functionalization sequences. kcl.ac.uk

Benzyl Precursors : The 2-methylbenzyl moiety is typically introduced using an electrophilic precursor such as 2-methylbenzyl bromide or 2-methylbenzyl chloride . Alternatively, the corresponding alcohol, (2-methylphenyl)methanol , can be used in reactions like the Mitsunobu reaction. nih.gov

Another strategy involves reversing the roles of the nucleophile and electrophile, using precursors like N-protected 4-(chloromethyl)piperidine or 4-{[(methylsulfonyl)oxy]methyl}piperidine-1-carboxylate and reacting them with the sodium salt of (2-methylphenyl)methanol. google.com

Established Reaction Mechanisms and Conditions for Ether Formation

The formation of the benzylic ether linkage is a cornerstone of the synthesis. The Williamson ether synthesis is the most established and frequently employed method for this transformation.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the most common pathway, the hydroxyl group of N-Boc-piperidine-4-methanol is deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of the 2-methylbenzyl halide, displacing the halide leaving group to form the ether bond.

Key reaction conditions are summarized below:

BaseSolventTemperatureTypical Application
Sodium Hydride (NaH)Tetrahydrofuran (THF), Dimethylformamide (DMF)0 °C to RTStrong, non-nucleophilic base for generating the alkoxide from the alcohol precursor.
Potassium Carbonate (K2CO3)Dimethylformamide (DMF), Acetonitrile (MeCN)RT to elevatedA milder base, often used in reactions where the alcohol is coupled with a reactive electrophile, such as a sulfonate ester. jocpr.com
Potassium tert-butoxide (t-BuOK)Dimethylformamide (DMF)0 °C to 60 °CA strong, sterically hindered base also effective for deprotonation. google.com

An alternative to the Williamson synthesis is the Mitsunobu reaction , which allows for the coupling of an alcohol (e.g., N-Boc-piperidine-4-methanol) directly with another alcohol (e.g., (2-methylphenyl)methanol). nih.gov This reaction typically uses a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for nucleophilic attack. nih.gov

Following the ether formation, the Boc protecting group can be removed under acidic conditions, for example, using hydrochloric acid in dioxane or methanol, to yield the final target compound. jocpr.comnih.gov

Cyclization and Functionalization Strategies for Piperidine Ring Assembly

The piperidine ring itself, which forms the scaffold of the molecule, can be constructed through various chemical strategies. These methods are broadly categorized into the modification of pre-existing rings or the de novo construction of the ring from acyclic precursors.

Hydrogenation of Pyridine (B92270) Derivatives : One of the most prevalent methods for synthesizing substituted piperidines is the reduction of a corresponding pyridine ring. researchgate.netnih.gov For the target molecule, this would involve the catalytic hydrogenation of a 4-{[(2-methylbenzyl)oxy]methyl}pyridine precursor. Catalysts such as rhodium, palladium, or iridium are effective for this transformation, which can often be performed with high diastereoselectivity. nih.gov

Intramolecular Cyclization : The piperidine ring can be formed by cyclizing a linear molecule containing both the nitrogen atom and a reactive group at an appropriate distance. nih.gov Common strategies include:

Reductive Amination : An intramolecular reaction between an aldehyde or ketone and an amine within the same molecule can form a cyclic imine (e.g., a Δ1-piperideine intermediate), which is then reduced in situ to the piperidine. rsc.org

Radical Cyclization : This method involves the cyclization of α-aminoalkyl radicals onto double bonds within the same molecule to form polysubstituted piperidines. beilstein-journals.orgrsc.org

Aza-Michael Addition : The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system is a powerful tool for constructing the piperidine skeleton, often leading to 4-piperidone derivatives that can be further functionalized. kcl.ac.uk

Intermolecular Cyclization (Annulation) : These methods involve the reaction of two or more components to build the ring. nih.gov For example, a [5+1] annulation can be achieved through the reaction of a five-carbon dielectrophile with an amine. nih.gov

Advanced Synthetic Strategies and Optimization for this compound and its Analogues

To create more complex analogues or to improve the efficiency and selectivity of the synthesis, advanced strategies are employed. These include methods for controlling stereochemistry and for introducing additional chemical diversity.

Stereoselective Synthesis Approaches for Piperidine Derivatives

While this compound is achiral, the synthesis of its chiral analogues, where substituents are present at other positions on the piperidine ring, requires stereoselective methods.

Asymmetric Hydrogenation : The hydrogenation of substituted pyridinium (B92312) salts or pyridines using chiral catalysts (e.g., complexes of iridium or rhodium) can produce enantiomerically enriched piperidine derivatives. nih.govyoutube.com

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with defined stereocenters. whiterose.ac.uk

Organocatalysis : Chiral organocatalysts, such as proline derivatives, can catalyze asymmetric reactions like Mannich or Michael additions to build the piperidine ring with high enantioselectivity. rsc.orgresearchgate.net A three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines from simple starting materials. rsc.org

Substrate-Controlled Cyclization : The stereochemistry of existing chiral centers in an acyclic precursor can direct the stereochemical outcome of the cyclization reaction, leading to the formation of a specific diastereomer of the piperidine product.

Introduction of Diverse Functional Groups and Linkers

To explore structure-activity relationships or to attach the molecule to other chemical entities, various functional groups can be introduced onto the core structure.

N-Functionalization : The secondary amine of the piperidine ring is a common site for modification. It can readily undergo a variety of reactions, including:

Alkylation : Reaction with alkyl halides to introduce new substituents.

Acylation : Reaction with acid chlorides or anhydrides to form amides. nih.gov

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

C-H Functionalization : Direct functionalization of the C-H bonds of the piperidine ring is a modern and efficient strategy for introducing substituents without the need for pre-functionalized starting materials. Rhodium-catalyzed C-H insertion reactions, for instance, can introduce functional groups at the C2 or C4 positions, with the site selectivity controlled by the choice of catalyst and the nitrogen protecting group. nih.govnih.gov

Functionalization of the Benzyl Ring : The aromatic ring of the 2-methylbenzyl group can be modified through standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) to introduce additional diversity.

These advanced methods provide a robust toolkit for the synthesis and optimization of this compound and a wide array of its structurally diverse analogues.

Scalability Considerations for Research and Development

The synthesis of this compound on a large scale necessitates careful consideration of factors such as cost, safety, efficiency, and environmental impact. While detailed process chemistry for this specific intermediate is often proprietary, analysis of analogous syntheses in patent literature for drugs like Alogliptin, where similar fragments are used, provides insight into scalable approaches.

A common laboratory-scale synthesis involves the Williamson ether synthesis, reacting an alkali metal salt of piperidin-4-ylmethanol with 2-methylbenzyl chloride or bromide. For industrial production, several aspects of this process must be optimized:

Reagent Selection: Strong, hazardous bases like sodium hydride (NaH), often used in lab-scale syntheses to deprotonate the alcohol, are less desirable for large-scale operations due to safety concerns (flammability of hydrogen gas byproduct) and handling difficulties. google.com Scalable routes often substitute NaH with more manageable bases such as potassium tert-butoxide, sodium hydroxide (B78521), or potassium carbonate in a suitable solvent system.

Solvent Choice: Solvents are chosen based on reaction performance, safety, cost, and environmental footprint. While aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are effective, their high boiling points and potential toxicity can complicate product isolation and waste disposal on a large scale. google.com Process chemists often explore greener alternatives or solvent systems that facilitate easier workup and recovery.

Purification: Chromatographic purification, a staple in research labs, is generally not viable for large-scale manufacturing due to high cost and solvent consumption. The ideal scalable process yields a product that can be purified through crystallization or distillation. This requires careful control of reaction conditions to minimize byproduct formation. For this compound, which may be an oil or a solid, purification might involve converting it to a crystalline salt (e.g., hydrochloride), purifying the salt by recrystallization, and then liberating the free base.

Process Safety and Effluents: A scalable synthesis must be thermally safe, with any exotherms well-characterized and controlled. The management of waste streams (effluents) is also critical, favoring reactions that are atom-economical and produce benign byproducts.

A typical scalable approach might involve the phase-transfer-catalyzed etherification of piperidin-4-ylmethanol (with its nitrogen atom protected) with 2-methylbenzyl chloride, using aqueous sodium hydroxide as the base. This method avoids flammable reagents and solvents, simplifying the process. Subsequent deprotection would yield the final product.

Derivatization and Analog Generation from the this compound Scaffold

The this compound scaffold serves as a versatile template for generating extensive libraries of analogs for structure-activity relationship (SAR) studies in drug discovery. nbinno.com Modifications can be systematically introduced at three key positions: the piperidine nitrogen, the aromatic ring of the benzyl group, and the ether linker.

Structural Modifications on the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for derivatization, allowing for the modulation of a compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic profiles and target engagement. researchgate.netwhiterose.ac.uk Common transformations include:

N-Alkylation and N-Benzylation: Introducing alkyl or substituted benzyl groups via reductive amination or direct alkylation with corresponding halides. This is a foundational strategy in medicinal chemistry to explore steric and electronic effects. nih.gov

N-Acylation: Formation of amides by reacting the piperidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This introduces a planar, hydrogen-bond accepting group, which can significantly alter biological activity. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which act as hydrogen-bond donors and can occupy different regions of a binding pocket compared to amides. rasayanjournal.co.in

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates to generate ureas and carbamates, respectively, further expanding the range of possible interactions with biological targets.

The following table illustrates representative modifications applied to piperidine nitrogen atoms in various research contexts.

Modification TypeReagent/Condition ExampleResulting Functional GroupReference Example
N-BenzylationBenzyl bromide, K₂CO₃N-CH₂-Ph nih.gov
N-AcetylationAcetyl chloride, triethylamineN-C(O)CH₃ nih.gov
N-SulfonylationToluene-4-sulfonyl chlorideN-SO₂-Tol rasayanjournal.co.in
N-Acylation4-Methoxybenzoic acid, coupling agentsN-C(O)-Ph-OCH₃ nih.gov

Substituent Variations on the 2-Methylbenzyl Moiety

Modifying the 2-methylbenzyl group allows for the fine-tuning of electronic and steric properties that influence ligand-receptor interactions, particularly through van der Waals and aromatic (pi-pi or cation-pi) interactions. ajchem-a.com SAR exploration often involves systematically altering the substitution pattern on this aromatic ring.

Positional Isomerism: Moving the methyl group from the ortho (2-position) to the meta (3-position) or para (4-position) can probe the spatial tolerance of the target's binding site. researchgate.net

Electronic Effects: Replacing or supplementing the methyl group with electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., halogens, nitro, cyano) can modulate the electronics of the aromatic ring and impact binding affinity.

Steric Bulk: Introducing larger alkyl groups or other bulky substituents can be used to map the dimensions of a hydrophobic pocket within the target protein.

The table below provides examples of such variations on benzylpiperidine-type structures.

Substituent TypePositionExample SubstituentRationaleReference Example
Positional Isomermeta (3)-CH₃Explore spatial fit researchgate.net
Electron-Donatingpara (4)-OCH₃Enhance H-bonding/electronics nih.gov
Electron-Withdrawingpara (4)-ClAlter electronics, improve metabolic stability nih.gov
Multiple Substituents5,6-positions-OCH₃, -OCH₃Increase potency/selectivity nih.gov

Exploration of Different Linker Lengths and Moieties

The oxymethyl linker connecting the piperidine and 2-methylbenzyl moieties plays a critical role in defining the spatial relationship and flexibility between these two key structural components. Altering the linker is a powerful strategy to optimize the orientation of the molecule within its biological target.

Homologation: The linker can be lengthened by inserting additional methylene (B1212753) (-CH₂-) units, creating, for example, an oxyethyl or oxypropyl chain. This provides greater conformational freedom and allows the molecule to span larger distances within a binding site.

Rigidification: Replacing the flexible ether linker with more rigid units, such as aromatic rings (e.g., phenoxy), alkynes, or cyclic structures, can lock the molecule into a more defined, and potentially more active, conformation. nih.gov This can lead to an increase in binding affinity by reducing the entropic penalty of binding.

The following table details different linker strategies found in related molecular scaffolds.

Linker StrategyExample Linker MoietyKey FeatureRationale for ExplorationReference Example
Replacement-S-CH₂- (Thioether)Different bond angle and lengthModulate geometry and lipophilicity nih.gov
Replacement-C(O)NH- (Amide)Rigid, planar, H-bondingIntroduce conformational constraint nih.gov
Rigidification-O-Ph- (Phenoxy)Rigid, extendedReduce flexibility, find optimal orientation nih.gov
Homologation-O-(CH₂)₂- (Oxyethyl)Increased length and flexibilitySpan larger binding pockets nih.gov

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the chemical structure of this compound, ensuring the correct arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For piperidine and its derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. rsc.orgresearchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (ppm)
Piperidine Ring CH₂ (axial & equatorial)1.2 - 3.2
Piperidine Ring CH1.5 - 2.0
Benzyl CH₃2.2 - 2.4
Ar-CH₂-O4.4 - 4.6
O-CH₂-Piperidine3.3 - 3.6
Aromatic CH7.0 - 7.3
Piperidine NH1.0 - 2.0 (variable)

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (ppm)
Piperidine Ring CH₂25 - 50
Piperidine Ring CH35 - 45
Benzyl CH₃18 - 22
Ar-CH₂-O70 - 75
O-CH₂-Piperidine70 - 75
Aromatic CH125 - 130
Aromatic C (substituted)135 - 140

Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₂₁NO), the expected molecular weight is approximately 219.33 g/mol . matrixscientific.com

Upon ionization in a mass spectrometer, the molecule would undergo fragmentation. Common fragmentation pathways for similar structures, such as fentanyl-related compounds which also contain a piperidine ring, involve cleavage of the bonds adjacent to the nitrogen atom and within the piperidine ring. wvu.edu Key fragmentation patterns for this compound would likely involve the loss of the 2-methylbenzyl group or cleavage of the ether linkage, providing valuable data for structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal lattice is determined by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the solid state of this compound, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. These interactions, along with weaker C-H···π interactions involving the aromatic ring, would influence the crystal packing. rsc.org Studies on related piperidine derivatives have shown that such interactions are crucial in stabilizing the crystal structure. researchgate.netnih.gov

Elucidation of Piperidine Ring Conformation (e.g., Chair Conformation)

The piperidine ring, similar to cyclohexane, typically adopts a stable chair conformation to minimize steric strain. wikipedia.org In this conformation, substituents on the ring can be in either an axial or equatorial position. For 4-substituted piperidines, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. wikipedia.org X-ray crystallographic data for related 4-substituted piperidine compounds consistently show the piperidine ring in a chair conformation. researchgate.netnih.gov Therefore, it is highly probable that the {[(2-Methylbenzyl)oxy]methyl} group at the 4-position of the piperidine ring in the title compound exists in an equatorial orientation.

Basicity and Protonation State Determination in Aqueous Media

The basicity of the piperidine nitrogen is a key chemical property. In an aqueous environment, the nitrogen atom can accept a proton (H⁺) from water, forming a positively charged piperidinium (B107235) ion. The extent of this protonation is determined by the pKa of the conjugate acid.

The pKa of the protonated form of piperidine is approximately 11.22. wikipedia.org The presence of the electron-donating alkyl and ether substituents in this compound is expected to have a minor influence on the basicity of the nitrogen atom. In aqueous media, the equilibrium between the neutral amine and the protonated piperidinium ion is pH-dependent. At a pH below the pKa, the protonated form will be the predominant species. nih.govnih.gov This protonation can lead to the formation of a salt bridge with negatively charged species, an important interaction in biological systems. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 2 Methylbenzyl Oxy Methyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its three-dimensional structure, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov The process begins with geometry optimization, where DFT calculations systematically alter the molecule's geometry to find the most stable, lowest-energy conformation. For piperidine (B6355638) derivatives, methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to achieve accurate structural parameters. This optimization provides the global minimum energy of the molecule, which is essential for understanding its stability.

Once the geometry is optimized, further DFT analysis reveals key details about the electronic structure, including the distribution of electrons and atomic charges. These calculations are fundamental for predicting the molecule's reactivity and interaction patterns. nih.gov

Table 1: Representative Parameters from DFT-Based Geometry Optimization Data is illustrative based on typical calculations for similar heterocyclic compounds.

Parameter Description Typical Method
Global Minimum Energy The lowest possible energy state of the molecule, indicating its most stable conformation. DFT/B3LYP/6-311++G(d,p)
Optimized Bond Lengths The calculated distances between bonded atoms in the lowest-energy structure. DFT/B3LYP/6-311++G(d,p)
Optimized Bond Angles The calculated angles between adjacent bonds in the most stable conformation. DFT/B3LYP/6-311++G(d,p)
Dipole Moment A measure of the overall polarity of the molecule, arising from its charge distribution. DFT/B3LYP/6-311++G(d,p)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This property is also indicative of potential intramolecular charge transfer, where electronic excitation causes a shift in electron density from one part of the molecule to another. researchgate.netdergipark.org.tr For 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, the HOMO is likely localized on the electron-rich benzyl (B1604629) and ether oxygen regions, while the LUMO may be distributed across the piperidine ring system.

Table 2: Illustrative Frontier Molecular Orbital Energy Values Values are representative for analogous organic molecules.

Orbital Energy (eV) Description
HOMO -9.029 Highest Occupied Molecular Orbital; associated with electron donation.
LUMO -6.826 Lowest Unoccupied Molecular Orbital; associated with electron acceptance.
Energy Gap (ΔE) 2.203 Difference between LUMO and HOMO energies; indicates chemical reactivity.

Source: Illustrative data based on similar compounds. researchgate.net

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to denote different potential values:

Red, Orange, Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net

Green: Regions of neutral or zero potential.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These sites, typically around hydrogen atoms, are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would show a negative potential (red) around the ether oxygen and piperidine nitrogen atoms, highlighting them as sites for hydrogen bonding or interaction with positive centers. Positive potential (blue) would be concentrated around the hydrogen atoms of the piperidine and benzyl rings.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein). This method is essential for understanding potential drug-target interactions.

Docking simulations place the ligand, this compound, into the binding site of a target protein to predict its binding conformation and affinity. Studies on structurally similar benzyloxypiperidine and benzylpiperidine compounds have shown their potential to bind to various receptors, such as dopamine (B1211576) and histamine (B1213489) receptors. nih.govnih.gov The simulations calculate a docking score or estimate binding affinity (e.g., Ki), which quantifies the strength of the ligand-receptor interaction. nih.gov A more negative docking score generally indicates a more favorable binding interaction. doi.org These predictions help to prioritize compounds for further experimental testing.

Table 3: Binding Affinities of Structurally Related Piperidine Derivatives at Target Receptors

Compound Type Target Receptor Binding Affinity (Ki or IC50)
Benzyloxypiperidine Analog Dopamine D4 Receptor (D4R) 121 nM
4-Oxypiperidine Ether Analog Histamine H3 Receptor (hH3R) 12.5 nM
Benzyloxypiperidine Analog Dopamine D4 Receptor (D4R) 299 nM

Source: Data from studies on analogous compounds. nih.govnih.gov

Beyond predicting binding affinity, docking simulations provide detailed atomic-level information about the specific interactions between the ligand and the amino acid residues within the receptor's binding pocket. nih.gov For benzylpiperidine derivatives, several key types of interactions are consistently observed:

π-π Stacking: The aromatic benzyl ring of the ligand often engages in π-π stacking interactions with aromatic residues like Tryptophan (Trp), Phenylalanine (Phe), or Tyrosine (Tyr) in the binding site. nih.gov

Hydrogen Bonding: The ether oxygen atom is a potential hydrogen bond acceptor, capable of forming hydrogen bonds with donor residues like Tyrosine. nih.gov

Salt Bridge and Cation-π Interactions: The nitrogen atom of the piperidine ring is typically protonated under physiological conditions. This positive charge allows it to form a salt bridge with negatively charged residues like Aspartic acid (Asp) or engage in cation-π interactions with aromatic residues. nih.gov

Studies on related molecules have identified specific residues involved in these interactions, providing a blueprint for how this compound might bind to its targets.

Table 4: Key Ligand-Receptor Interactions for Benzylpiperidine Analogs

Interaction Type Ligand Moiety Interacting Receptor Residue Receptor Example
π-π Stacking Benzyl Ring Trp402 Histamine H3 Receptor
Salt Bridge Protonated Piperidine Nitrogen Asp114 Histamine H3 Receptor
Cation-π Interaction Protonated Piperidine Nitrogen Tyr115, Phe398 Histamine H3 Receptor
Hydrogen Bond Ether Oxygen Tyr115 Histamine H3 Receptor
Ionic Interaction Protonated Piperidine Nitrogen Asp115 Dopamine D4 Receptor
Hydrophobic Interaction Benzyl Ring Phe410 Dopamine D4 Receptor

Source: Data compiled from docking studies on analogous compounds. nih.govnih.gov

Preclinical Pharmacological Research and Target Interactions of 4 2 Methylbenzyl Oxy Methyl Piperidine and Its Derivatives

Histamine (B1213489) H3 Receptor (H3R) Modulation

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily located in the central nervous system. nih.gov As a presynaptic autoreceptor, it regulates the release of histamine and, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine (B1216132). nih.gov This modulation makes H3R an important target for therapeutic intervention in various neurological disorders. nih.gov The following sections explore the interaction of 4-oxypiperidine ether derivatives with H3Rs.

The affinity of 4-oxypiperidine derivatives for the histamine H3 receptor has been evaluated through radioligand displacement assays on both human (hH3R) and guinea pig (gpH3R) receptors. Derivatives with the highest potency at the guinea pig H3R were selected for further testing on the human recombinant receptor. nih.gov

These assays demonstrated that several compounds bind to the hH3R with nanomolar affinity. nih.gov Notably, the compound ADS031, which features a benzyl (B1604629) moiety at the first position of the piperidine (B6355638) ring and a naphthalene (B1677914) linker, exhibited the lowest Ki value at 12.5 nM. nih.govacs.org The benzofuranyl derivative, ADS032, also showed significant affinity with a Ki of 44.1 nM. acs.org A recognized phenomenon in H3R ligand research is the species-dependent variation in affinity, which was observed in these studies and is attributed to differences in receptor isoforms between species. acs.org

The results for the most potent derivatives at both human and guinea pig H3Rs are summarized below.

Table 1: H3 Receptor Binding Affinities of Selected 4-Oxypiperidine Derivatives Data sourced from in vitro radioligand displacement and functional assays.

Compound Structure Highlights hH3R Ki (nM) gpH3R pA2
ADS022 Benzyl on piperidine, benzene (B151609) linker 65.6 7.42
ADS024 Benzofuranylmethyl on piperidine, benzene linker 100.0 7.57
ADS031 Benzyl on piperidine, naphthalene linker 12.5 7.60

| ADS032 | Benzofuranylmethyl on piperidine, naphthalene linker | 44.1 | 7.66 |

To determine the functional activity of these ligands at the H3R, a cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay was performed. acs.org For the lead compound ADS031, its intrinsic activity was assessed in HEK293 cells that express recombinant human H3 receptors. acs.org

The results demonstrated that ADS031 was able to counteract the inhibition of cAMP production that is typically driven by the H3R agonist (R)-(−)-α-methylhistamine in forskolin-stimulated cells. acs.org This functional outcome is indicative of H3R antagonist or inverse agonist properties. nih.govacs.org The functional assay yielded an IC50 value of 41.7 ± 8.5 nM and a Kb value of 0.75 ± 0.15 nM for ADS031, confirming its potent antagonistic/inverse agonistic activity at the human H3R. acs.org

Structure-activity relationship (SAR) studies have been crucial in optimizing the affinity of piperidine-based ligands for the H3R. Research has shown that replacing flexible alkyl linkers with more rigid moieties, such as aromatic rings, can enhance binding affinity by reducing the conformational flexibility of the molecule, allowing for a better fit within the receptor's binding site. nih.gov

Key SAR findings for this class of compounds include:

Introduction of a Methylene (B1212753) Group: Inserting a methylene group between the 4-oxypiperidine core and the aromatic ring led to a significant increase in H3R activity. For example, compounds ADS022 (pA2 = 7.42) and ADS024 (pA2 = 7.57) were much more potent than their counterparts lacking this spacer, ADS021 and ADS023 (pA2 < 4). nih.gov

Substituent Position: The position of substituents on the aromatic ring is critical. Derivatives with an N-methyl-N-propyl-aminomethyl group at the para-position (position 4) of the benzene ring (ADS022 and ADS024) showed higher H3R antagonistic activity than those with the same group at the meta-position (position 3), such as ADS025 (pA2 = 6.89) and ADS026 (pA2 = 7.03). nih.gov

Linker Rigidity and Lipophilicity: To further increase structural rigidity, derivatives with biphenyl (B1667301) and naphthalene linkers were synthesized. nih.gov Compounds containing a naphthalene linker (ADS031, ADS032) generally showed slightly higher activity than those with a biphenyl moiety (ADS029, ADS030). nih.gov The unsubstituted piperidine ring in the basic part of the molecule also appears influential on affinity at the human H3R. nih.gov

Cholinesterase Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE))

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the amount of the neurotransmitter acetylcholine in the brain. mdpi.comnih.gov Certain H3R antagonists have been designed as multitarget-directed ligands to simultaneously inhibit these cholinesterase enzymes, potentially offering enhanced cognitive benefits. nih.gov

The inhibitory activity of the 4-oxypiperidine derivatives against cholinesterases was evaluated using spectrophotometric assays for both AChE (from electric eel) and BuChE (from equine serum). nih.gov Compounds were initially screened at a 10 μM concentration, and those showing over 60% inhibition were selected for the determination of their IC50 values. nih.gov

The compound ADS031, which showed high affinity for the H3R, also demonstrated the highest inhibitory activity against AChE in its series, with an IC50 value of 1.537 μM. nih.gov It also displayed micromolar inhibition of BuChE (IC50 = 1.353 μM). nih.govacs.org Interestingly, the compound with the strongest BuChE inhibitory activity was ADS021 (IC50 = 0.559 μM), which was one of the least active compounds at the H3R. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected 4-Oxypiperidine Derivatives Data sourced from in vitro spectrophotometric assays.

Compound AChE IC50 (μM) BuChE IC50 (μM)
ADS021 > 10 0.559
ADS022 2.553 2.655
ADS025 6.002 1.890
ADS029 5.510 1.772

| ADS031 | 1.537 | 1.353 |

The SAR for cholinesterase inhibition among the 4-oxypiperidine derivatives reveals different structural requirements compared to those for H3R affinity. nih.gov The development of N-benzylpiperidine derivatives has been a focus in the search for potent and selective AChE inhibitors. nih.govebi.ac.uk

Analysis of the tested compounds indicates the following trends:

N-Substituent on Piperidine: The nature of the substituent on the piperidine nitrogen influences activity. Compound ADS031, with a benzyl group, displayed the highest inhibitory activity against AChE within its series. nih.gov

Aromatic Linker: The structure of the linker connecting the piperidine core to the terminal amine group affects potency and selectivity. While ADS021 (benzene linker) was the most potent BuChE inhibitor, ADS031 (naphthalene linker) showed the best AChE inhibition and a more balanced dual-inhibitor profile. nih.gov This suggests that increasing the size and lipophilicity of the linker system can enhance AChE inhibition.

General Trends: For N-benzylpiperidine derivatives, SAR studies have found that the indanone moiety can be a successful replacement for other bicyclic ring systems without a major loss in anti-AChE potency. nih.gov The inhibitory activity of these compounds is strongly correlated with steric and electronic factors that modulate their biochemical interaction with the enzyme. ebi.ac.uk

N-methyl-D-aspartate (NMDA) Receptor Antagonism

No published data is available on the NMDA receptor antagonist properties of 4-{[(2-Methylbenzyl)oxy]methyl}piperidine.

Subtype Selectivity Profiling (e.g., NR2B subunit selectivity)

There is no information regarding the selectivity profile of this compound for NMDA receptor subunits, including the NR2B subunit.

Electrophysiological Recordings in Cloned Receptor Systems

No studies utilizing electrophysiological recordings to assess the functional activity of this compound on cloned NMDA receptor systems have been identified.

Sigma-1 Receptor Ligand Interactions

There is no available research detailing the interaction of this compound with the sigma-1 receptor.

Investigation of Multi-Target Directed Ligands (MTDLs) Featuring the Piperidine Core

The development of Multi-Target Directed Ligands (MTDLs) has emerged as a significant strategy in medicinal chemistry, particularly for complex, multifactorial conditions like neurodegenerative diseases. nih.gov The piperidine scaffold, a key structural feature of this compound, is a prevalent motif in the design of such molecules due to its favorable pharmacological properties and synthetic accessibility. researchgate.netnih.gov

A promising therapeutic approach for cognitive decline in neurodegenerative disorders, such as Alzheimer's disease, involves the simultaneous modulation of histamine H3 receptors (H3R) and cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov H3R antagonists or inverse agonists enhance cholinergic neurotransmission, while ChE inhibitors prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. nih.govresearchgate.net The combination of these two mechanisms in a single molecule can lead to synergistic effects on cognitive function. nih.gov

Research has focused on designing novel compounds that integrate an H3R pharmacophore with a ChE-inhibiting moiety, often utilizing a piperidine core as a central structural element. researchgate.net For example, a series of 4-oxypiperidine ethers were developed as dual-acting ligands. nih.gov In this series, structural modifications were made to lead compounds to incorporate moieties that confer affinity for both H3R and ChEs. One of the most promising compounds, ADS031, which features a benzyl group on the piperidine ring, demonstrated high affinity for the human H3R (hH3R) and significant inhibitory activity against AChE. nih.gov

Table 1: In Vitro Activity of Representative Piperidine-Based MTDLs This table is interactive. You can sort the data by clicking on the column headers.

Compound Target(s) Activity Metric Value
ADS031 hH3R Affinity (nM) 12.5
AChE IC50 (µM) 1.537
Compound 6 H3R Ki (nM) 8
BuChE IC50 (nM) 172
PD07 ChEs, BACE1 Inhibitory Activity Significant

Data sourced from multiple preclinical studies. nih.govnih.govmdpi.com IC50 represents the half-maximal inhibitory concentration. Ki represents the inhibitory constant.

Another study identified a benzophenone (B1666685) derivative, compound 6, containing a piperidine group, which showed high affinity for H3R (Ki = 8 nM) and potent inhibition of BuChE (IC50 = 172 nM). mdpi.com Similarly, MTDLs derived from the natural piperidine alkaloid piperine (B192125) have been synthesized and shown to possess significant inhibitory activity against ChEs, as well as other Alzheimer's-related targets like BACE1. nih.govresearchgate.net

The creation of MTDLs with a piperidine core follows several rational design principles aimed at achieving a balanced and integrated pharmacological profile. nih.govnih.gov A primary strategy is the "fused-pharmacophore" or "linked-pharmacophore" approach. nih.govresearchgate.net This involves combining the essential structural motifs (pharmacophores) responsible for activity at different targets into a single molecule, often connected by a suitable linker. nih.gov

Key considerations in this design process include:

Target Combination: The selection of targets should be based on a synergistic therapeutic hypothesis, such as the H3R/ChE combination for cognitive enhancement. nih.gov

Pharmacophore Integration: The pharmacophores must be integrated in a way that preserves the necessary binding interactions at each target. nih.gov For piperidine-based H3R antagonists, the basic piperidine nitrogen is a crucial element for H3R binding. researchgate.net This must be maintained while incorporating elements for ChE inhibition.

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the linker, the core scaffold (e.g., piperidine), and the pharmacophoric elements are performed to optimize potency and selectivity for each target. nih.gov

Physicochemical Properties: The resulting MTDL must possess appropriate drug-like properties, including solubility and the ability to cross the blood-brain barrier, to be effective for CNS disorders. researchgate.net

The development of MTDLs by linking a hydroxyphenylbenzimidazole unit to a benzyl-piperidine moiety exemplifies this approach, aiming to combine AChE inhibition, metal chelation, and neuroprotective properties. researchgate.net This rational design strategy allows medicinal chemists to fine-tune the activity profile, striving for a molecule that can address multiple pathological pathways simultaneously. researchgate.net

Other Preclinical Research Applications and Biological Screening

Beyond MTDL development for neurodegeneration, piperidine derivatives are valuable tools in broader preclinical research and are subject to extensive biological screening to characterize their properties.

While specific proteomics applications for this compound are not extensively documented, the piperidine scaffold is a valuable component in the design of chemical probes for proteomics research. These probes are used to identify and study protein targets and their functions within complex biological systems. For instance, piperidine-containing compounds can be modified to create affinity-based probes or photoaffinity labels. These tools allow researchers to "fish" for binding partners in cell lysates, helping to elucidate a compound's mechanism of action or identify novel therapeutic targets. The versatility of the piperidine ring makes it a suitable scaffold for developing such specialized chemical biology tools. frontiersin.orgresearchgate.net

For any compound targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical. dovepress.com Numerous in vitro models have been developed to predict the BBB permeability of drug candidates in the early stages of discovery. mdpi.com These models are essential for screening compounds like piperidine derivatives and prioritizing those with the highest potential for CNS penetration. nih.gov

Commonly used in vitro BBB models include:

Cell-Based Models: These typically use monolayers of brain endothelial cells, either from primary animal sources (e.g., bovine or porcine) or immortalized human cell lines (e.g., hBMEC). dovepress.comnih.gov These cells are grown on permeable supports, and the passage of the test compound from an apical (blood side) to a basolateral (brain side) chamber is measured. mdpi.com

Co-culture Models: To better mimic the in vivo environment, endothelial cells are often co-cultured with other cells of the neurovascular unit, such as astrocytes and pericytes. This generally results in tighter cell junctions and a more predictive barrier. dovepress.com

Microfluidic "BBB-on-a-chip" Models: These advanced models incorporate physiological shear stress by flowing media across the cell monolayer, which better recapitulates the conditions inside a blood vessel and improves the predictive accuracy of the permeability assessment. mdpi.com

In these assays, the apparent permeability coefficient (Papp) is calculated to quantify the rate of passage across the cell monolayer. Studies on various piperine analogs have utilized these models to evaluate and compare their BBB permeation potential, demonstrating that while some analogs show high permeability, others are moderate to low. nih.govresearchgate.net Such studies are crucial for selecting CNS drug candidates for further development. nih.gov

Table 2: Comparison of Common In Vitro Blood-Brain Barrier Models This table is interactive. You can sort the data by clicking on the column headers.

Model Type Key Features Advantages Disadvantages
Immortalized Cell Line Monolayer Single layer of immortalized brain endothelial cells (e.g., hBMEC). High throughput, good reproducibility. May not fully replicate in vivo barrier tightness.
Primary Cell Co-Culture Primary brain endothelial cells cultured with astrocytes and/or pericytes. More physiologically relevant barrier properties (tighter junctions). Lower throughput, higher variability, ethical considerations.
Microfluidic (BBB-on-a-chip) Cells cultured under flow to mimic blood shear stress. Closely mimics physiological conditions, high predictive value. Technically complex, lower throughput.

Information compiled from reviews on in vitro BBB modeling. dovepress.commdpi.comnih.gov

To ensure the safety and selectivity of a potential drug candidate, it is essential to profile its activity against a panel of "off-targets"—receptors and channels known to cause adverse effects. For CNS-active compounds, this panel often includes the hERG potassium channel, adrenergic receptors, and various ion channels. researchgate.netresearchgate.net

hERG Potassium Channel: Blockade of the hERG channel is a major concern in drug development as it can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. researchgate.net Therefore, early-stage screening of compounds for hERG liability using radioligand binding or electrophysiological assays is standard practice. researchgate.net

α1-Adrenergic Receptors: Unintended activity at α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension. Binding assays are used to determine a compound's affinity for these receptors.

Neuronal K+ Channels: Besides hERG, other potassium channels are important for neuronal function. Inhibition of these channels can lead to unintended neurological effects.

Screening campaigns on collections of piperidine and piperazine-based compounds are often conducted to assess their affinity for various receptors, including sigma receptors, to identify both primary activity and potential off-target interactions. nih.govrsc.org Through systematic screening and structure-activity relationship studies, medicinal chemists can modify a compound's structure to reduce its affinity for off-targets while maintaining or improving its potency at the desired therapeutic target.

Future Directions and Emerging Research Perspectives for 4 2 Methylbenzyl Oxy Methyl Piperidine

Exploration of Novel Therapeutic Applications based on Analogous Compound Research

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. ijnrd.orgencyclopedia.pub The structural features of 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, particularly the N-benzylpiperidine motif, suggest several promising therapeutic areas for exploration, drawing parallels from structurally similar compounds.

One of the most compelling directions is in the realm of neurodegenerative disorders, particularly Alzheimer's disease. nih.gov N-benzylpiperidine analogs are actively being investigated as multi-target-directed ligands, concurrently inhibiting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com Research has shown that these compounds can interact with both the catalytic active site and the peripheral anionic site of AChE, potentially interfering with amyloid-β (Aβ) aggregation. nih.govresearchgate.net Given its N-benzylpiperidine core, this compound could be a candidate for development as a cholinesterase inhibitor with potential disease-modifying properties.

Furthermore, the piperidine framework is integral to compounds designed as HIV-1 protease inhibitors and renin inhibitors. nih.govplos.org Structure-based design has led to potent piperidine-containing inhibitors for both of these critical enzyme targets. The specific substitution pattern of this compound could offer a unique binding profile, warranting its evaluation in these therapeutic contexts.

The stimulant properties of some benzylpiperidine derivatives, which act as norepinephrine-dopamine reuptake inhibitors (NDRIs), also suggest a potential for investigating this compound for central nervous system (CNS) applications, such as in attention deficit hyperactivity disorder (ADHD) or narcolepsy. wikipedia.orgwikipedia.org

Table 1: Therapeutic Applications of Structurally Analogous Piperidine Compounds

Compound Class Therapeutic Target/Application Relevant Findings
N-Benzylpiperidine Analogs Alzheimer's Disease (AChE/BuChE inhibition) Demonstrated balanced inhibition of both enzymes and reduction of Aβ aggregation. nih.govresearchgate.net
Substituted Piperidines Renin Inhibition (Hypertension) Orally bioavailable compounds showed dose-dependent blood pressure lowering effects. nih.gov
Piperidine-derived Scaffolds HIV-1 Protease Inhibition Potent enzymatic activity with IC50 values in the nanomolar range. plos.org
2-Benzylpiperidine Dopamine (B1211576) Reuptake Inhibition (Stimulant) Acts as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org

Advancement of Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of this compound and its analogs will likely be shaped by the principles of green chemistry, aiming to improve efficiency, reduce waste, and utilize sustainable resources. nih.govunibo.it Traditional multi-step syntheses of substituted piperidones, often precursors to compounds like the one , are being replaced by more atom-economical, one-pot multicomponent reactions. researchgate.net

Modern approaches to forming the piperidine ring include the hydrogenation of pyridine (B92270) precursors, which has seen significant advancements through new catalysts that allow for stereoselective reactions under milder conditions. nih.gov For the synthesis of the ether linkage present in this compound, methods for preparing 4-alkoxypyridines from 4-chloropyridine (B1293800) and the corresponding alcohol offer a direct and high-yielding route. arkat-usa.org

Future synthetic strategies could focus on:

Catalytic Hydrogenation: Employing novel transition metal catalysts for the stereoselective hydrogenation of a corresponding pyridine precursor.

One-Pot Reactions: Developing a convergent synthesis where the piperidine ring and the ether linkage are formed in a single, efficient step.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability.

Bio-catalysis: Exploring enzymatic methods for key transformation steps to enhance stereoselectivity and reduce the use of hazardous reagents.

The development of such methods would not only make the synthesis of this compound more economically viable for research and potential commercialization but also align with the growing demand for environmentally responsible chemical manufacturing. rsc.orgrsc.org

Integration of Advanced Computational Approaches for Structure-Based Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For a molecule like this compound, a variety of in silico techniques can be employed to predict its biological activities and guide its development. thieme-connect.com

Molecular Docking and Dynamics: By modeling the interaction of this compound with the active sites of potential targets identified through analog research (e.g., AChE, BuChE, renin, HIV protease), researchers can predict binding affinities and modes. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time. nih.gov For instance, docking studies on similar N-benzylpiperidine derivatives have revealed key interactions with amino acid residues like Phe330 and Tyr334 in the active site of AChE. nih.gov

ADMET Prediction: In the early stages of drug development, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. Computational models can predict key parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.govcuestionesdefisioterapia.com Studies on analogous compounds have successfully used these predictions to identify candidates likely to be retained in the brain. nih.gov

Structure-Activity Relationship (SAR) Studies: By computationally generating a library of virtual analogs of this compound with modifications to the methylbenzyl group or the piperidine ring, researchers can build predictive SAR models. This allows for the systematic exploration of chemical space to identify modifications that could enhance potency and selectivity for a given target. plos.org

Table 2: Computational Approaches in Piperidine-Based Drug Design

Computational Method Application Example from Analog Research
Molecular Docking Predict binding affinity and interaction with target enzymes. N-benzylpiperidine derivatives docked into AChE and BuChE active sites. nih.gov
Molecular Dynamics Assess the stability of ligand-protein complexes. Simulations to confirm favorable interactions of inhibitors with cholinesterases. nih.gov
ADMET Prediction Forecast pharmacokinetic and toxicity profiles. Prediction of blood-brain barrier permeability for CNS-active agents. nih.govcuestionesdefisioterapia.com
QSAR/SAR Identify key structural features for biological activity. Optimization of piperidine-based renin inhibitors based on structural modifications. nih.gov

Development of Advanced Preclinical Models for Comprehensive Pharmacological Assessment

Should in silico and initial in vitro studies show promise, the subsequent evaluation of this compound would necessitate a range of advanced preclinical models to comprehensively assess its pharmacological profile.

In Vitro Assays: The initial screening would involve a battery of in vitro assays to confirm the predicted biological activity. Based on research into analogous compounds, these could include:

Enzyme Inhibition Assays: To quantify the inhibitory potency (IC50) against targets like AChE, BuChE, BACE-1, or renin. nih.gov

Cell-Based Assays: Using cell lines (e.g., SH-SY5Y neuroblastoma cells) to assess neuroprotective effects or cytotoxicity. nih.gov

Permeability Assays: Employing models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to evaluate the potential to cross the blood-brain barrier. nih.gov

In Vivo Models: For promising candidates, evaluation in animal models is a critical step. If the compound is pursued for Alzheimer's disease, relevant rodent models would be employed:

Cognitive Impairment Models: Using agents like scopolamine (B1681570) to induce memory deficits in mice or rats, followed by assessment in behavioral tasks such as the Y-maze or Morris water maze to see if the compound can reverse these deficits. nih.gov

Transgenic Models: Utilizing transgenic mouse models of Alzheimer's disease that overexpress amyloid precursor protein to evaluate the compound's effect on Aβ plaque deposition and cognitive decline over a longer term.

These preclinical assessments are vital for establishing a proof-of-concept for the therapeutic efficacy of this compound and for gathering the necessary data to support its potential advancement into clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-{[(2-Methylbenzyl)oxy]methyl}piperidine with high yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where the piperidine core is functionalized with the (2-methylbenzyl)oxy)methyl group. Key steps include:

  • Using palladium catalysts for coupling reactions to introduce the benzyloxy moiety (e.g., Suzuki-Miyaura cross-coupling) .
  • Optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For example, dichloromethane or THF under inert atmospheres improves selectivity .
  • Purification via column chromatography or recrystallization to isolate the compound in >95% purity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : A combination of:

  • 1H and 13C NMR to identify proton environments and carbon frameworks, focusing on signals for the piperidine ring (δ 1.5–3.0 ppm) and benzyloxy methyl groups (δ 4.0–5.0 ppm) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography for unambiguous determination of stereochemistry and bond angles, if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods resolve regioselectivity challenges in modifying the piperidine ring of this compound?

  • Methodological Answer :

  • Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, calculate activation energies for substitutions at different ring positions to predict regioselectivity .
  • Pair computational predictions with experimental validation via kinetic isotope effects (KIE) or isotopic labeling to confirm mechanistic insights .

Q. What experimental strategies address contradictory bioactivity data in pharmacological studies of this compound derivatives?

  • Methodological Answer :

  • Cross-validate assays : Use orthogonal methods (e.g., enzyme inhibition assays vs. cell-based viability tests) to rule out assay-specific artifacts .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with systematic modifications (e.g., varying substituents on the benzyl group) to isolate bioactive moieties .
  • Metabolic stability profiling : Assess compound stability in liver microsomes to differentiate intrinsic activity from metabolic interference .

Q. How can researchers optimize enantioselective synthesis of this compound?

  • Methodological Answer :

  • Employ asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts induce enantioselectivity during key coupling steps .
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, optimizing solvent systems (e.g., hexane/isopropanol) for resolution .
  • Use dynamic kinetic resolution to improve yields by racemizing undesired enantiomers during synthesis .

Q. What methodologies are recommended for analyzing stability and solubility discrepancies in this compound under varying experimental conditions?

  • Methodological Answer :

  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize storage conditions (e.g., -20°C under argon) .
  • Solubility profiling : Use shake-flask or HPLC-based methods with solvents of varying polarity (water, DMSO, ethanol) to guide formulation strategies .
  • Accelerated stability studies : Expose the compound to UV light, humidity, or oxidative buffers to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.